3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a methoxyphenyl group and a benzodioxolylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Introduction of Benzodioxolylmethylamino Group: The final step involves the nucleophilic substitution reaction where the benzodioxolylmethylamine reacts with the substituted pyrrole under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials with unique electronic properties.
Biology: The compound is investigated for its potential to modulate biological pathways and its effects on cellular processes.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine
- 4-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]benzoic acid
Uniqueness
Compared to similar compounds, 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H16N2O5/c1-24-14-5-3-13(4-6-14)21-18(22)9-15(19(21)23)20-10-12-2-7-16-17(8-12)26-11-25-16/h2-9,20H,10-11H2,1H3 |
InChI Key |
KAYVQCKPNKSVCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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